molecular formula C13H18N2 B2946191 (4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine CAS No. 1274122-45-0

(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine

Cat. No. B2946191
CAS RN: 1274122-45-0
M. Wt: 202.301
InChI Key: DOLLUAUAOQKWNS-UHFFFAOYSA-N
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Description

“(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine” is a chemical compound with the CAS Number: 1273998-97-2 . It has a molecular weight of 188.27 . The IUPAC name for this compound is 4- (2-azabicyclo [2.2.1]hept-2-yl)phenylamine .


Synthesis Analysis

The synthesis of similar structures, such as oxygenated 2-azabicyclo [2.2.1]heptanes, has been achieved via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2/c13-10-2-5-11 (6-3-10)14-8-9-1-4-12 (14)7-9/h2-3,5-6,9,12H,1,4,7-8,13H2 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine” are not available, related compounds such as oxygenated 2-azabicyclo [2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .

It is stored at temperatures below -10 degrees .

Safety And Hazards

The compound is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

[4-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-8-10-1-4-12(5-2-10)15-9-11-3-6-13(15)7-11/h1-2,4-5,11,13H,3,6-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLLUAUAOQKWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine

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